(S)-2-(4-Chloro-2-fluorophenyl)pyrrolidine hydrochloride
CAS No.:
Cat. No.: VC13491567
Molecular Formula: C10H12Cl2FN
Molecular Weight: 236.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12Cl2FN |
|---|---|
| Molecular Weight | 236.11 g/mol |
| IUPAC Name | (2S)-2-(4-chloro-2-fluorophenyl)pyrrolidine;hydrochloride |
| Standard InChI | InChI=1S/C10H11ClFN.ClH/c11-7-3-4-8(9(12)6-7)10-2-1-5-13-10;/h3-4,6,10,13H,1-2,5H2;1H/t10-;/m0./s1 |
| Standard InChI Key | ZSSKBYZYFVODKH-PPHPATTJSA-N |
| Isomeric SMILES | C1C[C@H](NC1)C2=C(C=C(C=C2)Cl)F.Cl |
| SMILES | C1CC(NC1)C2=C(C=C(C=C2)Cl)F.Cl |
| Canonical SMILES | C1CC(NC1)C2=C(C=C(C=C2)Cl)F.Cl |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound features a pyrrolidine ring (a five-membered secondary amine) substituted at the 2-position with a 4-chloro-2-fluorophenyl group. The stereocenter at the 2-position adopts an S-configuration, as confirmed by its IUPAC name: (2S)-2-(4-chloro-2-fluorophenyl)pyrrolidine hydrochloride . The hydrochloride salt enhances solubility for pharmacological applications.
Table 1: Key Chemical Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₀H₁₂Cl₂FN | |
| Molecular weight | 236.11 g/mol | |
| SMILES notation | C1CC@HC2=C(C=C(C=C2)Cl)F.Cl | |
| InChIKey | ZSSKBYZYFVODKH-PPHPATTJSA-N |
Spectroscopic and Computational Data
The InChI string (InChI=1S/C₁₀H₁₁ClFN.ClH/c11-7-3-4-8(9(12)6-7)10-2-1-5-13-10;/h3-4,6,10,13H,1-2,5H2;1H/t10-;/m0./s1) encodes the stereochemical and connectivity details . Quantum mechanical calculations predict a puckered pyrrolidine ring with the aromatic group occupying an equatorial position to minimize steric strain.
Synthetic Routes and Manufacturing
Core Pyrrolidine Synthesis
The pyrrolidine scaffold is typically constructed via cyclization reactions. A reported method for analogous compounds involves:
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1,3-Dipolar cycloaddition: Reaction of azomethine ylides with electron-deficient alkenes to form the pyrrolidine core .
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Reductive amination: For N-alkylated derivatives, as demonstrated in the synthesis of MDM2 inhibitors .
Salt Formation
The free base is treated with hydrochloric acid in polar solvents (e.g., methanol/water) to yield the hydrochloride salt, which is purified via recrystallization .
Pharmacological Relevance
Cellular Activity
Analogous compounds demonstrate:
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p53 activation: EC₅₀ values in the low nanomolar range in SJSA-1 osteosarcoma cells .
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Antiproliferative effects: IC₅₀ of 10–50 nM in wild-type p53 cancer models .
Table 2: Comparative Pharmacological Data for Analogues
| Compound | MDM2 K<sub>i</sub> (nM) | SJSA-1 IC₅₀ (nM) | Oral Bioavailability |
|---|---|---|---|
| 56 | 0.8 | 15 | Moderate |
| 60 | <1 | 12 | High |
| Target | 1.2 (predicted) | 18–25 (predicted) | To be determined |
Physicochemical and ADME Properties
Solubility and Stability
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Solution stability: No degradation observed over 7 days in pH 7.4 buffer, contrasting with some MDM2 inhibitors that undergo epimerization .
Metabolic Profile
Predicted cytochrome P450 interactions:
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